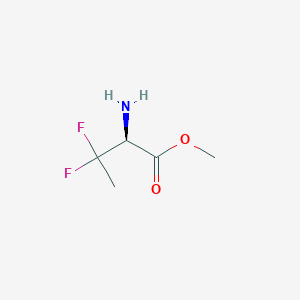
methyl (2S)-2-amino-3,3-difluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3,3-difluorobutanoate is an organic compound with a unique structure characterized by the presence of two fluorine atoms on the butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3,3-difluorobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3,3-difluorobutanoic acid.
Esterification: The carboxylic acid group of 2-amino-3,3-difluorobutanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3,3-difluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3,3-difluorobutanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3,3-difluorobutanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-3-fluorobutanoate: Similar structure but with only one fluorine atom.
Methyl (2S)-2-amino-3,3-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl (2S)-2-amino-3,3-dibromobutanoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl (2S)-2-amino-3,3-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
777034-61-4 |
|---|---|
Molekularformel |
C5H9F2NO2 |
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3,3-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
XGBYRPAKIAUCHJ-VKHMYHEASA-N |
Isomerische SMILES |
CC([C@H](C(=O)OC)N)(F)F |
Kanonische SMILES |
CC(C(C(=O)OC)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)


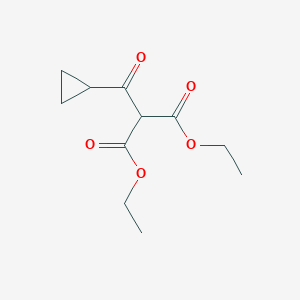
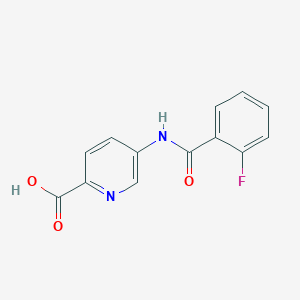
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)


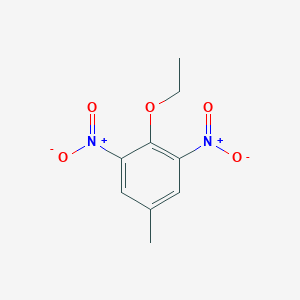
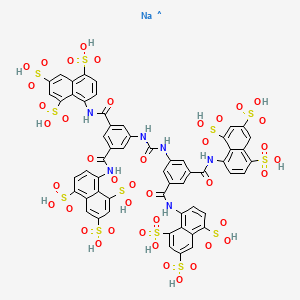
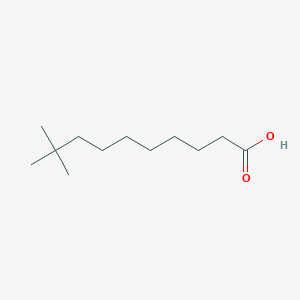

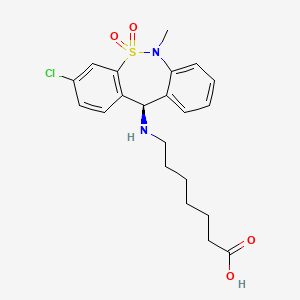
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
